molecular formula C19H18N2O B2389697 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one CAS No. 83612-47-9

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one

Cat. No.: B2389697
CAS No.: 83612-47-9
M. Wt: 290.366
InChI Key: LRHWFIRIQMURNE-UHFFFAOYSA-N
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Description

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,5-dimethylpyrazole ring attached to a diphenylethanone moiety

Preparation Methods

The synthesis of 1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone typically involves the alkylation of pyrazoles with appropriate reagents. One common method involves the reaction of 3,5-dimethylpyrazole with benzyl chloride in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one has several scientific research applications:

    Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with various metal ions

    Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.

    Medicine: The compound’s derivatives have been studied for their cytotoxic effects against cancer cell lines.

    Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways, resulting in cytotoxic effects. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell death .

Comparison with Similar Compounds

1-(3,5-dimethyl-1H-pyrazol-1-yl)-2,2-diphenylethan-1-one can be compared with other similar compounds, such as:

The uniqueness of 1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone lies in its specific structure, which allows it to form stable complexes with metal ions and exhibit significant biological activity. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry.

Properties

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-2,2-diphenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-14-13-15(2)21(20-14)19(22)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHWFIRIQMURNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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